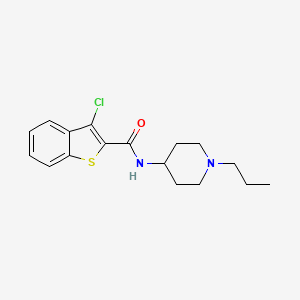

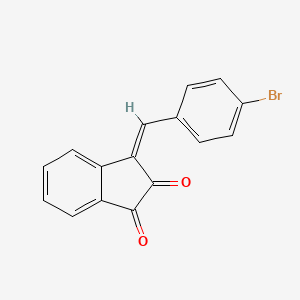

N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-(mesitylsulfonyl)glycinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of gamma-lactams as replacements for glycinamide in di- and trisubstituted cyclohexane CCR2 antagonists showcases the innovative approach to enhancing potency and metabolic stability through structural modification. The trisubstituted cyclohexanes, incorporating lactam, exhibited superior activity and stability compared to their glycinamide counterparts (Cherney et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to glycinamide often demonstrates significant variations in potency and stability based on their substitution pattern. The crystal structure analysis of certain glycine precursors and derivatives provides insights into their configuration and the potential effects on their biological activity and chemical properties.

Chemical Reactions and Properties

Glycinamide hydrochloride serves as a cost-effective and readily available transient directing group for C(sp3)−H arylation, facilitating the synthesis of a variety of 2-benzylbenzaldehydes. This approach exemplifies the versatility and efficiency of using glycinamide derivatives in chemical synthesis (Wen & Li, 2020).

Applications De Recherche Scientifique

Palladium(0)-Catalyzed Allylation

Palladium(0)-catalyzed allylation reactions involving arenesulfonamides, sulfamide, and cyanamide utilize similar compounds for efficient allylation using allylic carbonates. Such reactions lead to the formation of N-arenesulfonyl-2,5-dihydropyrroles through ruthenium-mediated ring-closing metathesis, demonstrating the utility of these compounds in complex organic syntheses (Cerezo et al., 1998).

Synthesis and Spectroscopic Characterization

Dicyclohexyltin derivatives of dipeptides exhibit notable in vitro effects against breast cancer cells, showcasing the potential biomedical applications of compounds with structural similarities to N2-cyclohexyl-N1,N1-diethyl-N2-(mesitylsulfonyl)glycinamide. These derivatives' ability to exhibit high cytotoxicity highlights their importance in the development of new therapeutic agents (Huber et al., 1992).

Cobalt(III) Complexes and Quadridentate Ligands

The preparation of cobalt(III) complexes with N-(2-aminoethyl)iminodiacetate and various amino carboxylates demonstrates the compound's role in the synthesis of complex coordination compounds. These studies aid in understanding the geometric configurations and spectroscopic properties of such complexes, contributing to the field of inorganic chemistry and materials science (Akamatsu et al., 1982).

Ethylene and Cyclohexene Copolymerization

Nonbridged half-titanocenes containing aryloxo ligands demonstrate the utility of N2-cyclohexyl-N1,N1-diethyl-N2-(mesitylsulfonyl)glycinamide-related compounds in the polymerization process, particularly in the incorporation of cyclohexene into polymer chains. This research illustrates the importance of these compounds in advancing polymer chemistry and materials engineering (Wang et al., 2005).

Photoreactivity and Decarboxylation

The study of mesityl cyclohexanecarboxylate's photoreactivity reveals the compound's ability to undergo photodecarboxylation, forming cyclohexylmesitylene in neutral conditions. This research highlights the potential of N2-cyclohexyl-N1,N1-diethyl-N2-(mesitylsulfonyl)glycinamide and related compounds in photochemical reactions and organic synthesis (Mori et al., 2000).

Propriétés

IUPAC Name |

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O3S/c1-6-22(7-2)20(24)15-23(19-11-9-8-10-12-19)27(25,26)21-17(4)13-16(3)14-18(21)5/h13-14,19H,6-12,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQDSQCWGXHOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N,N-diethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4628350.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4628375.png)

![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)

![allyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4628388.png)

![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)

![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4628408.png)